N-Ethyl-N,4-dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide
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Overview
Description
N-Ethyl-N,4-dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide is a synthetic compound with a complex structure that includes a piperidine ring, an oxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N,4-dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Oxazole Ring: The oxazole ring is often introduced via a cyclization reaction involving a suitable precursor like an α-haloketone and an amide.
Coupling Reactions: The final step involves coupling the piperidine and oxazole rings through a series of reactions that may include amide bond formation, typically using reagents like carbodiimides (e.g., EDCI) and bases (e.g., triethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N,4-dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxazole derivatives with modified functional groups.
Reduction: Amine derivatives of the original compound.
Substitution: Alkylated piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-Ethyl-N,4-dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound can be used in the study of receptor-ligand interactions due to its potential binding affinity to certain biological targets. It may serve as a lead compound in the development of new drugs.
Medicine
In medicine, this compound could be investigated for its pharmacological properties, including its potential as an analgesic, anti-inflammatory, or antimicrobial agent.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-N,4-dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring may interact with neurotransmitter receptors, while the oxazole ring could participate in hydrogen bonding or π-π interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N,4-dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide
- N-Ethyl-N,4-dimethyl-2-piperidin-3-yl-1,3-thiazole-5-carboxamide
- N-Ethyl-N,4-dimethyl-2-piperidin-3-yl-1,3-oxazole-4-carboxamide
Uniqueness
N-Ethyl-N,4-dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide is unique due to the specific positioning of its functional groups, which can influence its binding affinity and specificity towards biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-ethyl-N,4-dimethyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-4-16(3)13(17)11-9(2)15-12(18-11)10-6-5-7-14-8-10/h10,14H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQPWTKYLRUANB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=C(N=C(O1)C2CCCNC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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